Retrobradykinin

Overview

Description

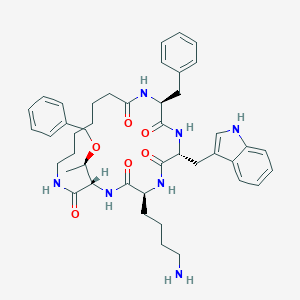

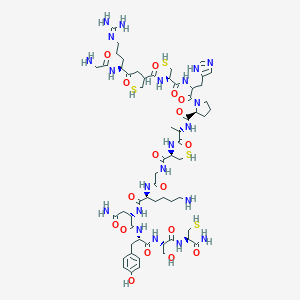

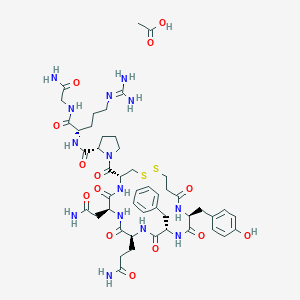

Retrobradykinin is a peptide with the reverse sequence of bradykinin. Bradykinin is a potent, short-lived vasoactive peptide that acts as a vasodilator and an inflammatory mediator in various signaling cascades. This compound, however, exhibits no kinin activity and is often used as a negative control in experiments involving bradykinin .

Preparation Methods

The synthesis of retrobradykinin involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound was first reported by Lande in 1962 . The process involves the use of protected amino acids and coupling reagents to ensure the correct sequence and structure of the peptide. Industrial production methods for this compound are similar to those used for other peptides, involving large-scale solid-phase peptide synthesis and purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Retrobradykinin, like other peptides, can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.

Reduction: Disulfide bonds in the peptide can be reduced to free thiols using reducing agents like dithiothreitol.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling reagents like carbodiimides. .

Scientific Research Applications

Retrobradykinin is primarily used in scientific research as a negative control for bradykinin. It helps in understanding the specific effects of bradykinin by providing a baseline for comparison. In chemistry, this compound is used to study peptide synthesis and structure-activity relationships. In biology and medicine, it is used to investigate the role of bradykinin in various physiological and pathological processes, including inflammation, pain, and cardiovascular diseases .

Mechanism of Action

Retrobradykinin does not exhibit the same biological activity as bradykinin due to its reverse sequence. Bradykinin exerts its effects by binding to kinin receptors, specifically the kinin B1 and B2 receptors, which are coupled with different subunits of G proteins. This binding activates various signaling pathways, leading to the release of pro-inflammatory cytokines and other mediators. This compound, lacking the correct sequence for receptor binding, does not activate these pathways and thus serves as a useful control in experiments .

Comparison with Similar Compounds

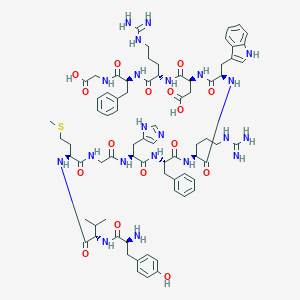

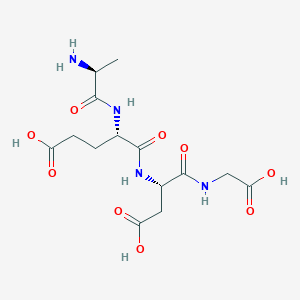

Retrobradykinin is unique due to its reverse sequence compared to bradykinin. Similar compounds include:

Bradykinin: A potent vasodilator and inflammatory mediator.

[Hyp3]-Bradykinin: A naturally occurring peptide hormone and bradykinin receptor agonist.

Bradykinin (1-6): An amino-truncated bradykinin peptide.

Lys-[Des-Arg9]Bradykinin: A potent and highly selective bradykinin B1 receptor agonist.

Lobradimil: A synthetic bradykinin analog and selective bradykinin B2 receptor agonist

This compound’s lack of kinin activity makes it a valuable tool in research, providing insights into the specific actions of bradykinin and related peptides.

Properties

IUPAC Name |

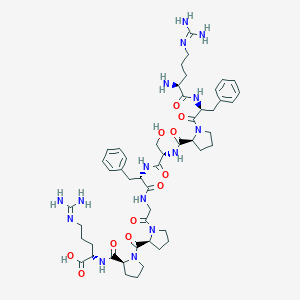

(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)41(68)61-35(27-31-14-5-2-6-15-31)46(73)64-24-9-18-37(64)45(72)62-36(29-66)43(70)60-34(26-30-12-3-1-4-13-30)42(69)58-28-40(67)63-23-11-20-39(63)47(74)65-25-10-19-38(65)44(71)59-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,69)(H,59,71)(H,60,70)(H,61,68)(H,62,72)(H,75,76)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGQJSUCTOHANT-FDISYFBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H73N15O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1060.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

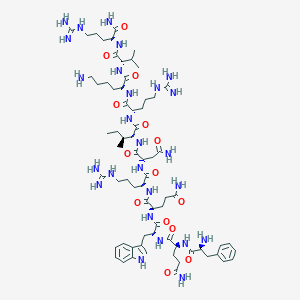

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

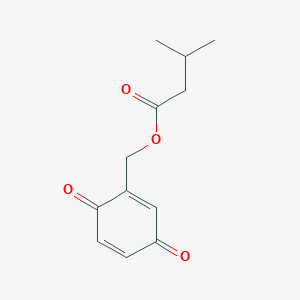

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.